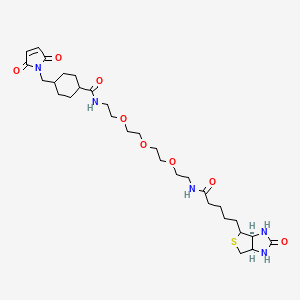

Mal-Cyclohexyl-PEG3-Biotin

Description

BenchChem offers high-quality Mal-Cyclohexyl-PEG3-Biotin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mal-Cyclohexyl-PEG3-Biotin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H47N5O8S |

|---|---|

Molecular Weight |

637.8 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C30H47N5O8S/c36-25(4-2-1-3-24-28-23(20-44-24)33-30(40)34-28)31-11-13-41-15-17-43-18-16-42-14-12-32-29(39)22-7-5-21(6-8-22)19-35-26(37)9-10-27(35)38/h9-10,21-24,28H,1-8,11-20H2,(H,31,36)(H,32,39)(H2,33,34,40)/t21?,22?,23-,24?,28-/m0/s1 |

InChI Key |

YVEORNHVGGJXOZ-QIEFCTSUSA-N |

Isomeric SMILES |

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCCOCCOCCOCCNC(=O)CCCCC3[C@@H]4[C@H](CS3)NC(=O)N4 |

Canonical SMILES |

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |

Origin of Product |

United States |

Foundational & Exploratory

Mal-Cyclohexyl-PEG3-Biotin: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Mal-Cyclohexyl-PEG3-Biotin, a key reagent for researchers, scientists, and drug development professionals. This document outlines the molecule's chemical and physical properties, detailed experimental protocols for its use, and visual representations of its mechanism of action and experimental workflows.

Core Properties of Mal-Cyclohexyl-PEG3-Biotin

Mal-Cyclohexyl-PEG3-Biotin is a versatile chemical probe that combines the specific reactivity of a maleimide (B117702) group with the high-affinity binding of biotin (B1667282).[1][2] The maleimide moiety allows for the covalent labeling of molecules containing free sulfhydryl (-SH) groups, such as cysteine residues in proteins.[1][3] The biotin component enables strong and specific binding to avidin (B1170675) or streptavidin, facilitating a wide range of applications in bioconjugation, molecular biology, and biomedical research.[2]

The molecule features a polyethylene (B3416737) glycol (PEG) spacer (PEG3), which enhances its aqueous solubility and provides an extended spacer arm.[1] This spacer minimizes steric hindrance, allowing the biotin group to efficiently interact with the binding pocket of avidin or streptavidin.[1] The cyclohexyl group contributes to the stability and solubility of the compound, improving its compatibility in biological environments.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for Mal-Cyclohexyl-PEG3-Biotin.

| Property | Value | Source |

| CAS Number | 2639395-45-0 | [1] |

| Molecular Formula | C₃₀H₄₇N₅O₈S | [1] |

| Molecular Weight | 637.79 g/mol | [1] |

| Exact Mass | 637.3145 | [1] |

| Purity | >95-98% (typical) | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO and DMF | |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [1] |

| Shipping Condition | Shipped at ambient temperature as a non-hazardous chemical. | [1] |

Mechanism of Action: Sulfhydryl-Reactive Biotinylation

The primary application of Mal-Cyclohexyl-PEG3-Biotin is the biotinylation of proteins and other molecules through the specific reaction of its maleimide group with free sulfhydryl groups. This reaction, a Michael addition, forms a stable, irreversible thioether bond. The optimal pH for this reaction is between 6.5 and 7.5, where the thiol group is sufficiently nucleophilic for reaction, while minimizing side reactions such as hydrolysis of the maleimide group or reaction with primary amines.[1][3]

Experimental Protocols

This section provides a detailed methodology for the biotinylation of a protein with free sulfhydryl groups using Mal-Cyclohexyl-PEG3-Biotin and a subsequent pull-down assay to identify interacting proteins.

Protein Preparation and Reduction of Disulfide Bonds (if necessary)

For proteins where the target cysteine residues are involved in disulfide bonds, a reduction step is necessary prior to biotinylation.

-

Materials:

-

Protein of interest

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

-

-

Procedure:

-

Dissolve the protein in PBS at a concentration of 1-5 mg/mL.

-

To reduce disulfide bonds, add a 10-50 fold molar excess of TCEP or DTT to the protein solution.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

Remove the reducing agent using a desalting column equilibrated with PBS, pH 7.2. The reduced protein is now ready for biotinylation.

-

Biotinylation of the Protein

-

Materials:

-

Reduced protein solution (from section 3.1)

-

Mal-Cyclohexyl-PEG3-Biotin

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Reaction buffer: PBS, pH 7.2

-

-

Procedure:

-

Prepare a stock solution of Mal-Cyclohexyl-PEG3-Biotin in DMSO or DMF at a concentration of 10 mM.

-

Add a 10-20 fold molar excess of the Mal-Cyclohexyl-PEG3-Biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. Protect the reaction from light.

-

Quench the reaction by adding a small molecule with a free thiol, such as β-mercaptoethanol or cysteine, to a final concentration of 1-10 mM.

-

Remove excess, unreacted Mal-Cyclohexyl-PEG3-Biotin using a desalting column or dialysis against PBS.

-

Pull-Down Assay for Identifying Protein Interactions

This protocol outlines the use of the biotinylated protein as "bait" to capture interacting "prey" proteins from a cell lysate.

-

Materials:

-

Biotinylated protein ("bait")

-

Cell lysate containing potential interacting proteins ("prey")

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

-

-

Procedure:

-

Incubate the streptavidin beads with the biotinylated "bait" protein for 1 hour at 4°C with gentle rotation to immobilize the bait.

-

Wash the beads with wash buffer to remove any unbound bait protein.

-

Add the cell lysate ("prey") to the beads and incubate for 2-4 hours at 4°C with gentle rotation to allow for protein-protein interactions.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the captured protein complexes from the beads using elution buffer. For analysis by mass spectrometry, on-bead digestion with trypsin is a common alternative to elution.

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting. For identification of unknown interacting partners, mass spectrometry is the preferred method.

-

Experimental Workflow Visualization

The following diagrams illustrate the key experimental workflows described in this guide.

Troubleshooting and Optimization

-

Low Biotinylation Efficiency:

-

Ensure complete reduction of disulfide bonds if necessary.

-

Optimize the molar ratio of Mal-Cyclohexyl-PEG3-Biotin to the protein.

-

Confirm the reaction pH is within the optimal range of 6.5-7.5.

-

Increase incubation time or temperature.

-

-

Protein Precipitation:

-

The PEG spacer in Mal-Cyclohexyl-PEG3-Biotin is designed to enhance solubility. However, if precipitation occurs, consider performing the reaction at a lower protein concentration.

-

-

High Background in Pull-Down Assays:

-

Increase the number and stringency of wash steps.

-

Include a pre-clearing step by incubating the cell lysate with streptavidin beads alone before adding the bait-bead complex.

-

Perform a control pull-down with a non-biotinylated version of the bait protein to identify non-specific binders.

-

This technical guide provides a comprehensive resource for the effective use of Mal-Cyclohexyl-PEG3-Biotin in research and development. For further information, please refer to the cited resources.

References

An In-depth Technical Guide to the Chemical Properties and Solubility of Mal-Cyclohexyl-PEG3-Biotin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and solubility of Mal-Cyclohexyl-PEG3-Biotin, a heterobifunctional linker widely used in bioconjugation, drug delivery, and diagnostic applications. This document details the molecule's core chemical characteristics, solubility profile, and key experimental protocols for its use.

Core Chemical Properties

Mal-Cyclohexyl-PEG3-Biotin is a versatile crosslinking reagent that incorporates a maleimide (B117702) group, a polyethylene (B3416737) glycol (PEG) spacer, and a biotin (B1667282) moiety. The maleimide group allows for specific conjugation to sulfhydryl groups, while the biotin enables strong and specific binding to avidin (B1170675) and streptavidin. The PEG spacer enhances water solubility and provides flexibility, minimizing steric hindrance.

| Property | Value | Source(s) |

| Molecular Formula | C30H47N5O8S | [1][2] |

| Molecular Weight | 637.79 g/mol | [1] |

| CAS Number | 2639395-45-0 | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically >95-98% | [3][4] |

| IUPAC Name | 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)-N-(13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)cyclohexane-1-carboxamide | [1] |

| Storage | Long-term storage at -20°C is recommended. Shipped at ambient temperature. | [5][6] |

Solubility Profile

The solubility of Mal-Cyclohexyl-PEG3-Biotin is a critical parameter for its application in various experimental settings. The presence of the hydrophilic PEG3 spacer significantly enhances its aqueous solubility.[5][6]

| Solvent | Solubility | Notes and References |

| Water | Enhanced solubility due to the PEG3 spacer. A similar compound, Maleimide-PEG2-Biotin, is described as "readily soluble in water".[7] For another analogue, Biotin-PEG3-Azide, the solubility in water is reported as 44.45 mg/mL.[8] | It is recommended to test solubility for specific applications. |

| DMSO (Dimethyl Sulfoxide) | Soluble.[6] A concentrated stock solution (100-200mM) of the similar Maleimide-PEG2-Biotin can be prepared in anhydrous DMSO.[7] Biotin-PEG3-Azide has a reported solubility of 44.45 mg/mL in DMSO.[8] | A common solvent for preparing stock solutions. |

| DMF (Dimethylformamide) | Soluble.[6] | Another common solvent for preparing stock solutions. |

| DCM (Dichloromethane) | Soluble. | A relevant solvent for organic synthesis and purification steps. |

Experimental Protocols

Protocol for Maleimide-Thiol Conjugation

This protocol outlines the general procedure for conjugating Mal-Cyclohexyl-PEG3-Biotin to a thiol-containing molecule, such as a protein with cysteine residues.

1. Materials and Reagents:

-

Mal-Cyclohexyl-PEG3-Biotin

-

Thiol-containing protein or molecule

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 6.5-7.5. The buffer should be degassed to prevent oxidation of thiols.

-

Reducing agent (optional): TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) to reduce disulfide bonds.

-

Quenching reagent: A small molecule thiol such as cysteine or β-mercaptoethanol.

-

Purification system: Size-exclusion chromatography (e.g., desalting column) or dialysis.

2. Procedure:

-

Preparation of the Thiol-Containing Molecule:

-

Dissolve the protein or molecule in the reaction buffer.

-

If necessary, reduce disulfide bonds by adding a 10-fold molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide reagent.

-

-

Preparation of Mal-Cyclohexyl-PEG3-Biotin Solution:

-

Immediately before use, dissolve Mal-Cyclohexyl-PEG3-Biotin in an appropriate solvent (e.g., DMSO or DMF) to prepare a stock solution.

-

-

Conjugation Reaction:

-

Add the Mal-Cyclohexyl-PEG3-Biotin stock solution to the solution of the thiol-containing molecule. A 10-20 molar excess of the maleimide reagent over the thiol is typically used.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction (Optional):

-

Add a small molecule thiol to the reaction mixture to quench any unreacted maleimide groups.

-

-

Purification:

-

Remove excess, unreacted Mal-Cyclohexyl-PEG3-Biotin and other small molecules by size-exclusion chromatography or dialysis.

-

3. Analysis:

-

The success of the conjugation can be confirmed by methods such as SDS-PAGE, mass spectrometry, or HPLC.

Visualizations

Experimental Workflow for Maleimide-Thiol Conjugation

Caption: Workflow for bioconjugation using Mal-Cyclohexyl-PEG3-Biotin.

Logical Relationship of Mal-Cyclohexyl-PEG3-Biotin Componentsdot

References

- 1. medkoo.com [medkoo.com]

- 2. Mal-Cyclohexyl-PEG3-Biotin [chembk.com]

- 3. glycomindsynth.com [glycomindsynth.com]

- 4. glycomindsynth.com [glycomindsynth.com]

- 5. Mal-Cyclohexyl-PEG3-Biotin, 2639395-45-0 | BroadPharm [broadpharm.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Biotin-PEG3-Azide | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]

Technical Guide: Mal-Cyclohexyl-PEG3-Biotin for Bioconjugation and Affinity-Based Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mal-Cyclohexyl-PEG3-Biotin, a heterobifunctional crosslinker, for researchers and scientists in drug development and molecular biology. It details suppliers, catalog numbers, and a comprehensive experimental protocol for a typical application: a pull-down assay to identify protein-protein interactions.

Introduction to Mal-Cyclohexyl-PEG3-Biotin

Mal-Cyclohexyl-PEG3-Biotin is a versatile chemical tool used in bioconjugation. It possesses two key functional groups: a maleimide (B117702) group and a biotin (B1667282) moiety, separated by a polyethylene (B3416737) glycol (PEG) spacer. The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins, under mild conditions (pH 6.5-7.5) to form a stable thioether bond.[1] The biotin component exhibits an exceptionally high and specific affinity for avidin (B1170675) and streptavidin, forming the basis for robust purification and detection assays.[1] The PEG3 spacer enhances the solubility of the molecule and the resulting conjugate in aqueous buffers, reduces potential steric hindrance, and minimizes non-specific interactions.

Suppliers and Catalog Information

For your convenience, a list of suppliers for Mal-Cyclohexyl-PEG3-Biotin is provided below. Please note that catalog numbers and availability are subject to change, and it is recommended to verify the information on the supplier's website.

| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| BroadPharm | BP-25472 | >98% | 2639395-45-0 | C30H47N5O8S | 637.8 |

| MedKoo Biosciences | 122074 | >98% | 2639395-45-0 | C30H47N5O8S | 637.79 |

| AxisPharm | AP13266 | 2639395-45-0 | C30H47N5O8S | 637.8 | |

| Precise PEG | VB-4031 | >96% | 2639395-45-0 | C30H47N5O8S | 637.79 |

| Glyco MindSynth | GMSL-1052 | 95-98% | 2639395-45-0 | C30H47N5O8S | 637.8 |

Experimental Protocol: Pull-Down Assay to Identify Protein-Protein Interactions

This protocol outlines a general workflow for using Mal-Cyclohexyl-PEG3-Biotin to biotinylate a cysteine-containing "bait" protein and subsequently use this biotinylated protein to "pull down" interacting "prey" proteins from a cell lysate.

Materials and Reagents

-

Mal-Cyclohexyl-PEG3-Biotin

-

Bait Protein: A purified protein containing at least one accessible cysteine residue.

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5, degassed.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

-

Quenching Reagent: L-cysteine or β-mercaptoethanol.

-

Desalting Column: To remove excess, unreacted biotinylation reagent.

-

Cell Lysate: Containing potential prey proteins.

-

Streptavidin-conjugated Magnetic Beads

-

Wash Buffers: e.g., PBS with 0.1% Tween-20.

-

Elution Buffer: e.g., SDS-PAGE sample buffer.

Step-by-Step Methodology

Step 1: Preparation of the Bait Protein

-

Dissolve the purified bait protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

If the cysteine residues in the bait protein are involved in disulfide bonds, reduction may be necessary. Add a 10-50 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. Note: It is not necessary to remove TCEP before proceeding with the maleimide reaction.

Step 2: Biotinylation of the Bait Protein

-

Prepare a 10 mM stock solution of Mal-Cyclohexyl-PEG3-Biotin in a dry, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Add a 10-20 fold molar excess of the Mal-Cyclohexyl-PEG3-Biotin stock solution to the bait protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

To stop the reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-5 mM to react with any excess maleimide groups. Incubate for 15-30 minutes at room temperature.

-

Remove the excess, unreacted biotinylation reagent and quenching reagent by passing the reaction mixture through a desalting column equilibrated with PBS.

Step 3: Pull-Down of Interacting Proteins

-

Prepare the streptavidin-conjugated magnetic beads according to the manufacturer's instructions. This typically involves washing the beads with a binding/wash buffer.

-

Incubate the biotinylated bait protein with the prepared streptavidin beads for 1-2 hours at 4°C with gentle rotation to allow for the formation of the biotin-streptavidin complex.

-

Wash the beads several times with a wash buffer to remove any unbound bait protein.

-

Incubate the bait protein-bound beads with the cell lysate containing the prey proteins for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with the wash buffer to remove non-specific binding proteins. The stringency of the washes can be adjusted by increasing the salt concentration or detergent content.

-

Elute the protein complexes from the beads by adding an elution buffer (e.g., SDS-PAGE sample buffer) and heating at 95-100°C for 5-10 minutes.

Step 4: Analysis of Interacting Proteins

-

The eluted proteins can be separated by SDS-PAGE and visualized by Coomassie blue or silver staining.

-

For identification of the pulled-down proteins, the protein bands can be excised from the gel and subjected to in-gel digestion followed by mass spectrometry analysis.

Visualizations

Workflow for Pull-Down Assay

Caption: Workflow of a pull-down assay using Mal-Cyclohexyl-PEG3-Biotin.

Chemical Reaction

Caption: Thiol-maleimide conjugation reaction.

References

The Core Function of the PEG3 Linker in Biotinylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pivotal role the triethylene glycol (PEG3) linker plays in biotinylation, a fundamental technique in biotechnology and drug development. We will delve into the core functions of the PEG3 linker, present comparative data, and provide detailed experimental protocols and visualizations to empower researchers in their applications.

Introduction to Biotinylation and the Need for Spacers

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule of interest, such as a protein, antibody, or nucleic acid. The remarkable affinity of biotin for streptavidin and avidin (B1170675) (K d ≈ 10⁻¹⁴ M) forms the basis for numerous applications, including purification, detection, and immobilization.[1] However, the biotin binding site on streptavidin is located deep within the protein structure. This can lead to steric hindrance, where the bulky target molecule prevents the biotin moiety from efficiently reaching and binding to the streptavidin pocket.

To overcome this challenge, spacer arms are incorporated between the biotin and the reactive group that conjugates to the target molecule. Polyethylene glycol (PEG) linkers are widely employed for this purpose due to their advantageous properties.

Core Functions of the PEG3 Linker

The PEG3 linker, composed of three repeating ethylene (B1197577) glycol units, offers a unique combination of properties that make it a versatile and effective spacer in many biotinylation applications.

-

Optimal Spacer Length and Flexibility: The PEG3 linker provides a spacer arm of approximately 22.9 to 36.86 angstroms, which is often sufficient to overcome steric hindrance and allow for efficient binding of the biotin to streptavidin.[2][3] Its flexibility allows the biotin moiety to orient itself optimally within the binding pocket of streptavidin.

-

Enhanced Hydrophilicity: The ethylene glycol repeats in the PEG3 linker are hydrophilic, which imparts greater water solubility to the biotinylation reagent and the resulting biotinylated molecule.[4] This is particularly beneficial when working with hydrophobic molecules or to prevent the aggregation of labeled proteins in solution.[5]

-

Biocompatibility and Reduced Immunogenicity: PEG is well-known for its biocompatibility and ability to reduce the immunogenicity of conjugated molecules, a crucial factor in the development of in vivo diagnostics and therapeutics.[6]

-

Reduced Nonspecific Binding: The hydrophilic nature of the PEG linker helps to minimize nonspecific binding of the biotinylated molecule to surfaces and other proteins, leading to lower background signals and improved assay sensitivity.

Data Presentation: Comparison of Biotin-PEG-NHS Esters

While direct, comprehensive studies comparing the binding kinetics of various short-chain PEG linkers in biotinylation are limited in publicly available literature, we can compile the physical properties of commercially available Biotin-PEG-NHS esters to aid in reagent selection. The choice of linker length is often empirical and application-dependent.

| Property | Biotin-PEG2-NHS | Biotin-PEG3-NHS | Biotin-PEG4-NHS | Biotin-PEG6-NHS |

| Molecular Weight | 500.6 g/mol [7] | 544.6 g/mol [7] | 588.67 g/mol [5] | 676.78 g/mol (calculated) |

| Spacer Arm Length | ~17.7 Å (estimated) | ~22.9 Å[2] | ~29 Å[5][8] | ~36.4 Å (estimated) |

| Hydrophilicity | High | Higher | Higher | Highest |

Note: The spacer arm lengths are estimations based on available data and standard bond lengths and may vary slightly between manufacturers. The hydrophilicity increases with the number of PEG units.

Experimental Protocols

Here, we provide detailed protocols for the biotinylation of a protein using a Biotin-PEG3-NHS ester, subsequent purification, and determination of the degree of biotinylation.

Protein Biotinylation using Biotin-PEG3-NHS Ester

This protocol is a general guideline for labeling proteins with primary amines (e.g., lysine (B10760008) residues). Optimal conditions may vary depending on the protein.

Materials:

-

Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.0)

-

Biotin-PEG3-NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Reaction tubes

Procedure:

-

Prepare Protein Solution: Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the biotinylation reaction and should be avoided.[9] If necessary, perform a buffer exchange.

-

Prepare Biotin-PEG3-NHS Stock Solution: Immediately before use, dissolve the Biotin-PEG3-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[9]

-

Biotinylation Reaction:

-

Calculate the required volume of the Biotin-PEG3-NHS stock solution. A 20-fold molar excess of the biotin reagent to the protein is a common starting point for a protein concentration of 1-10 mg/mL.[9]

-

Add the calculated volume of the Biotin-PEG3-NHS stock solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.

-

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9]

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will react with any excess NHS-ester. Incubate for an additional 15-30 minutes at room temperature.[10]

Purification of Biotinylated Protein

It is crucial to remove unreacted biotin to prevent interference in downstream applications.

Method 1: Dialysis

-

Transfer the quenched reaction mixture into a dialysis cassette or tubing with an appropriate molecular weight cut-off (MWCO), typically 10 kDa for antibodies.

-

Dialyze against a large volume of PBS (or a suitable buffer for your downstream application) at 4°C.

-

Perform at least three buffer changes over 12-24 hours to ensure complete removal of free biotin.[10]

Method 2: Desalting Column (Gel Filtration)

-

Equilibrate a desalting column (e.g., Sephadex G-25) with your desired buffer.

-

Apply the quenched reaction mixture to the column.

-

Elute the biotinylated protein according to the manufacturer's instructions. The larger biotinylated protein will elute first, while the smaller, unreacted biotin molecules will be retained. This method is faster than dialysis but may result in some sample dilution.[11]

Determination of the Degree of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the number of biotin molecules incorporated per protein molecule.[2][12]

Materials:

-

HABA/Avidin solution

-

Purified biotinylated protein sample

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

-

Cuvettes or a 96-well microplate

Procedure (Microplate Format):

-

Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the kit manufacturer's instructions.

-

Assay:

-

Add 180 µL of the HABA/Avidin solution to each well of a 96-well plate.

-

To a "blank" well, add 20 µL of the same buffer your protein is in.

-

To the "sample" wells, add 20 µL of your purified biotinylated protein solution at various dilutions.

-

-

Incubation and Measurement:

-

Mix the plate gently for 30-60 seconds.

-

Measure the absorbance at 500 nm (A₅₀₀).

-

-

Calculation:

-

Calculate the change in absorbance (ΔA₅₀₀) between the blank and the sample.

-

Use the Beer-Lambert law and the extinction coefficient of the HABA-avidin complex (ε₅₀₀ = 34,000 M⁻¹cm⁻¹) to determine the concentration of biotin in your sample.[2]

-

The moles of biotin per mole of protein can then be calculated if the protein concentration is known.

-

Mandatory Visualizations

Caption: General workflow for protein biotinylation using a Biotin-PEG3-NHS ester.

Caption: Logical relationship of PEG3 linker properties to favorable biotinylation outcomes.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. purepeg.com [purepeg.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. precisepeg.com [precisepeg.com]

- 7. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]

- 8. EZ-Link NHS-PEG4-Biotin | LabX.com [labx.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

- 11. dianova.com [dianova.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

The Cyclohexyl Shield: Enhancing Maleimide Stability in Bioconjugation and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The maleimide (B117702) moiety is a cornerstone in bioconjugation chemistry, prized for its high reactivity and specificity towards thiol groups, particularly those found in cysteine residues of proteins. This reactivity has been extensively leveraged in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules. However, the stability of the resulting thioether linkage is a critical parameter that can dictate the efficacy and safety of these conjugates. Instability, primarily driven by retro-Michael reactions and hydrolysis, can lead to premature drug release and off-target effects. This technical guide delves into the pivotal role of the N-substituent on the maleimide ring, with a specific focus on the cyclohexyl group, in modulating these stability characteristics.

The Double-Edged Sword of Maleimide Reactivity: Instability Pathways

The reaction of a maleimide with a thiol proceeds via a Michael addition to form a succinimidyl thioether bond. While this reaction is efficient, the resulting conjugate is susceptible to two primary degradation pathways, especially under physiological conditions:

-

Retro-Michael Reaction: This is a reversal of the initial conjugation, where the thioether bond breaks, releasing the conjugated molecule. This process is often facilitated by the presence of other thiols, such as glutathione, which is abundant in the cellular environment.[1]

-

Hydrolysis: The maleimide ring itself or the resulting thiosuccinimide adduct can undergo hydrolysis. Hydrolysis of the unreacted maleimide renders it inactive towards thiols. Conversely, hydrolysis of the thiosuccinimide ring after conjugation can be beneficial, as it forms a stable, ring-opened maleamic acid structure that is resistant to the retro-Michael reaction.[1][2]

The interplay between these pathways is significantly influenced by the nature of the substituent on the maleimide nitrogen.

The Role of the N-Substituent: A Balancing Act of Sterics and Electronics

The substituent attached to the nitrogen atom of the maleimide ring exerts profound steric and electronic effects that modulate the stability of both the maleimide itself and its thioether conjugate.

-

Electronic Effects: Electron-withdrawing N-substituents, such as aryl groups, can accelerate the rate of the desirable thiosuccinimide ring hydrolysis.[2] This rapid ring-opening effectively "locks" the conjugate in a stable form, preventing the undesirable retro-Michael reaction.[3]

-

Steric Effects: Bulky N-substituents, like the cyclohexyl group, can sterically hinder the approach of nucleophiles, including water and other thiols. This steric hindrance can slow down both the retro-Michael reaction and the hydrolysis of the maleimide ring.

The Cyclohexyl Group: A Steric Shield for Enhanced Stability

The cyclohexyl group, a bulky and non-polar aliphatic substituent, primarily contributes to maleimide stability through steric hindrance. This steric bulk is thought to reduce the susceptibility of the maleimide ring to hydrolysis prior to conjugation.[4]

While direct quantitative comparisons of N-cyclohexylmaleimide with a wide range of other N-substituted maleimides under identical conditions are limited in the reviewed literature, the general principles of steric and electronic effects allow for well-supported inferences. Studies on the hydrolysis of N-alkylmaleimides have shown that increasing the steric bulk of the alkyl group (e.g., from methyl to ethyl) decreases the rate of alkaline hydrolysis.[5] Given that the cyclohexyl group is significantly bulkier than an ethyl group, it is reasonable to infer that N-cyclohexylmaleimide exhibits even greater resistance to premature hydrolysis compared to smaller N-alkylmaleimides.

This enhanced stability of the maleimide ring itself is advantageous in bioconjugation reactions, ensuring that the maleimide remains reactive for a longer period, thereby maximizing conjugation efficiency.

Quantitative Data on Maleimide Stability

The following tables summarize key quantitative data from the literature, comparing the stability of different classes of N-substituted maleimides. While specific data for N-cyclohexylmaleimide is not always available, the data for N-alkyl maleimides provides a basis for understanding its likely behavior.

| Parameter | N-Aryl Maleimide Conjugates | N-Alkyl Maleimide Conjugates | Reference(s) |

| Deconjugation in Serum (7 days at 37°C) | < 20% | 35-67% | [3] |

| Relative Reaction Rate with Thiols | ~2.5 times faster | Slower | [6] |

| Thiosuccinimide Ring Hydrolysis Rate | Substantially faster | Slower | [6] |

| Half-life of Ring-Opened Product | > 2 years | Not applicable as ring-opening is slow | [2] |

Table 1. Comparative Stability of N-Aryl vs. N-Alkyl Maleimide Conjugates. This table highlights the superior stability of N-aryl maleimide conjugates due to accelerated hydrolysis of the thiosuccinimide ring, which prevents the retro-Michael reaction.

| N-Alkylmaleimide | Catalytic Rate Constant for Alkaline Hydrolysis (k_OH / dm^3 mol^-1 s^-1 at 30°C) |

| N-hydroxymethylmaleimide | 1.83 |

| Maleimide | 1.48 |

| N-methylmaleimide | 1.15 |

| N-ethylmaleimide | 1.05 |

Table 2. Catalytic Rate Constants for the Alkaline Hydrolysis of Various N-Alkylmaleimides. The data indicates that as the steric bulk of the N-alkyl substituent increases (from methyl to ethyl), the rate of hydrolysis decreases.[5] This trend suggests that the even bulkier cyclohexyl group would further decrease the hydrolysis rate.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of maleimide stability. The following sections provide an overview of key experimental protocols.

Synthesis of N-Cyclohexylmaleimide

A common method for the synthesis of N-substituted maleimides involves a two-step process: the formation of a maleamic acid followed by cyclization.

Step 1: Synthesis of N-Cyclohexylmaleamic Acid

-

Dissolve maleic anhydride (B1165640) in a suitable solvent, such as toluene.

-

Slowly add an equimolar amount of cyclohexylamine (B46788) to the solution while stirring.

-

The reaction is typically exothermic and results in the precipitation of N-cyclohexylmaleamic acid.

-

The precipitate can be collected by filtration and washed with a non-polar solvent to remove any unreacted starting materials.

Step 2: Cyclization to N-Cyclohexylmaleimide

-

Suspend the N-cyclohexylmaleamic acid in a solvent like toluene.

-

Add a dehydrating agent, such as a mixture of acetic anhydride and sodium acetate, or employ an azeotropic distillation setup to remove water.

-

Heat the reaction mixture to facilitate the cyclization to N-cyclohexylmaleimide.

-

After the reaction is complete, the product can be isolated by cooling the solution to induce crystallization, followed by filtration and washing.

-

The purity of the N-cyclohexylmaleimide can be assessed by techniques such as HPLC and melting point determination.[7]

General Protocol for Protein Conjugation with Maleimides

This protocol outlines the general steps for labeling a protein with a maleimide-functionalized molecule.

-

Protein Preparation: Dissolve the protein to be labeled in a degassed buffer at a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline, PBS).[8] If necessary, reduce any disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol groups.

-

Maleimide Reagent Preparation: Dissolve the maleimide reagent in a water-miscible organic solvent such as DMSO or DMF to create a stock solution.

-

Conjugation Reaction: Add the maleimide stock solution to the protein solution. A molar excess of the maleimide reagent is typically used to drive the reaction to completion. The reaction is usually carried out at room temperature for 1-2 hours or at 4°C overnight.

-

Purification: Remove the excess, unreacted maleimide reagent using techniques such as dialysis, size-exclusion chromatography, or spin desalting columns.

Stability Assay of Maleimide-Thiol Adducts using HPLC

High-performance liquid chromatography (HPLC) is a powerful tool for monitoring the stability of maleimide-thiol conjugates.

-

Sample Incubation: Incubate the purified bioconjugate in a relevant biological medium, such as human serum or a buffer containing a high concentration of a competing thiol like glutathione, at 37°C.[9]

-

Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.

-

Quenching: Quench the reaction, for example, by adding an acid like trifluoroacetic acid (TFA), to stop any further degradation.

-

HPLC Analysis: Analyze the samples using reverse-phase HPLC (RP-HPLC) with a C18 column.

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the conjugate and any degradation products.

-

Detection: Monitor the elution profile at a wavelength suitable for detecting the protein (e.g., 280 nm) and/or the conjugated molecule.

-

-

Data Analysis: The percentage of intact conjugate at each time point is determined by integrating the area of the corresponding peak in the chromatogram. The rate of deconjugation or degradation can be calculated from the decrease in the intact conjugate peak over time.[10]

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the critical reaction pathways and a typical experimental workflow for assessing maleimide conjugate stability.

References

- 1. CN1962633A - Process for preparing N-cyclohexyl maleimide - Google Patents [patents.google.com]

- 2. raineslab.com [raineslab.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. KR101297785B1 - Method for the preparation of N-cyclohexylmaleimide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 9. benchchem.com [benchchem.com]

- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

The Unrivaled Bond: A Technical Guide to the Biotin-Avidin Interaction

For researchers, scientists, and drug development professionals, understanding the intricacies of molecular interactions is paramount. Among these, the bond between biotin (B1667282) and avidin (B1170675) stands as a titan, renowned for its extraordinary strength and specificity. This in-depth technical guide delves into the core principles of the biotin-avidin interaction, providing a comprehensive overview of its thermodynamics, kinetics, and the experimental methodologies used to characterize it.

The biotin-avidin complex is the strongest known non-covalent interaction between a protein and a ligand, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M).[1][2][3] This exceptionally tight and stable bond forms rapidly and is resistant to extremes of pH, temperature, organic solvents, and other denaturing agents.[1][2] These remarkable properties have made the biotin-avidin system an invaluable tool in a vast array of life science applications, including immunoassays, affinity purification, and drug delivery.[4][5]

Thermodynamic and Kinetic Profile of the Biotin-Avidin Interaction

The exceptional affinity of avidin for biotin is a result of a unique combination of hydrophobic and hydrophilic interactions within a deep binding pocket in the avidin protein.[6][7] Each of the four identical subunits of the tetrameric avidin protein can bind one molecule of biotin.[1][7] Streptavidin, a protein isolated from Streptomyces avidinii, is a popular alternative to avidin, exhibiting a similarly high affinity for biotin but with the advantage of being non-glycosylated, which often reduces non-specific binding in assays.[1][3]

The following tables summarize the key quantitative data for the interaction of biotin with avidin and streptavidin.

Table 1: Thermodynamic Parameters for Biotin-Avidin/Streptavidin Interaction

| Parameter | Avidin | Streptavidin | Units | References |

| Dissociation Constant (Kd) | 10⁻¹⁵ | 10⁻¹⁴ - 10⁻¹⁵ | M | [1][3] |

| Association Constant (Ka) | 10¹⁵ | 10¹⁴ - 10¹⁵ | M⁻¹ | [2] |

| Gibbs Free Energy (ΔG) | Negative at all tested temperatures | Negative at all tested temperatures | kcal/mol | [8] |

| Enthalpy (ΔH) | -20.3 to -23.4 | -23 | kcal/mol | [9][10][11] |

| Entropy (ΔS) | Close to zero | - | - | [10][11] |

| Heat Capacity (ΔCp) | -461 | -459.9 | cal/mol·K | [8][9] |

Table 2: Kinetic Rate Constants for Biotin-Avidin/Streptavidin Interaction

| Parameter | Avidin | Streptavidin | Units | References |

| Association Rate (kon) | ~7 x 10⁷ | 10⁵ to 10⁷ | M⁻¹s⁻¹ | [12][13][14] |

| Dissociation Rate (koff) | 7.5 x 10⁻⁸ | 2.4 x 10⁻⁶ | s⁻¹ | [15] |

Key Experimental Methodologies

The characterization of the biotin-avidin interaction relies on sophisticated biophysical techniques that can accurately measure the thermodynamics and kinetics of binding.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to determine the thermodynamic parameters of a binding interaction in solution. It directly measures the heat released or absorbed during the binding event.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution of avidin or streptavidin at a known concentration (e.g., 40 µM) in a suitable buffer (e.g., PBS, pH 7.4).[8]

-

Prepare a solution of biotin at a significantly higher concentration (e.g., 750 µM) in the same buffer.[8]

-

Degas both solutions to prevent the formation of air bubbles during the experiment.

-

-

Instrument Setup:

-

Titration:

-

Perform a series of small, sequential injections of the biotin solution into the sample cell while stirring.[8]

-

The instrument measures the heat change associated with each injection.

-

-

Data Analysis:

-

The raw data, a series of heat-flow peaks, is integrated to determine the heat change per injection.

-

The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to monitor binding events in real-time at a sensor surface. It provides kinetic information, including the association (kon) and dissociation (koff) rates.

Experimental Protocol:

-

Sensor Chip Preparation:

-

Ligand Immobilization:

-

Inject a solution of the biotinylated molecule (the ligand) over the sensor surface. The high affinity of the streptavidin for biotin results in stable immobilization.

-

-

Analyte Binding:

-

Inject a series of concentrations of the analyte (the molecule that will bind to the immobilized ligand) over the sensor surface.

-

The SPR instrument detects changes in the refractive index at the sensor surface as the analyte binds to the ligand.

-

-

Data Analysis:

-

The resulting sensorgram, a plot of the SPR response versus time, shows the association and dissociation phases of the interaction.

-

The association and dissociation curves are fitted to kinetic models to determine the kon and koff rate constants. The dissociation constant (Kd) is then calculated as koff/kon.

-

Applications in Signaling Pathways and Experimental Workflows

The robustness of the biotin-avidin interaction has led to its widespread use in various biological assays.

Enzyme-Linked Immunosorbent Assay (ELISA)

In an ELISA, the biotin-avidin system is often used for signal amplification. A biotinylated detection antibody is used to bind to the target antigen. Subsequently, an avidin-enzyme conjugate (e.g., avidin-HRP) is added, which binds to the biotinylated antibody. The enzyme then catalyzes a colorimetric or chemiluminescent reaction, allowing for sensitive detection of the antigen.[4]

ELISA workflow utilizing the biotin-avidin system for signal amplification.

Immunohistochemistry (IHC)

Similar to ELISA, IHC employs the biotin-avidin system to enhance the detection of antigens in tissue sections. A biotinylated secondary antibody binds to the primary antibody, which is specific for the target antigen. An avidin-enzyme complex is then used to generate a localized, visible precipitate at the site of the antigen.[4]

IHC workflow leveraging the biotin-avidin interaction for antigen detection.

Logical Relationship of Biotin-Avidin Interaction Parameters

The thermodynamic and kinetic parameters of the biotin-avidin interaction are intrinsically linked, providing a complete picture of the binding event.

Interrelationship of thermodynamic and kinetic parameters in the biotin-avidin interaction.

References

- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Coupling of antibodies with biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bosterbio.com [bosterbio.com]

- 5. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]

- 9. Thermodynamic analysis of biotin binding to avidin. A high sensitivity titration calorimetric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermodynamics of the binding of biotin and some analogues by avidin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dissociation rate constant of the biotin-streptavidin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A surface plasmon resonance immunosensor based on the streptavidin-biotin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Using Avi-tag Biotinylated Proteins with Surface Plasmon Resonance | Bio-Techne [bio-techne.com]

An In-depth Technical Guide to Thiol-Reactive Chemistry for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of thiol-reactive chemistry, a cornerstone of bioconjugation for protein labeling. We will delve into the fundamental principles, compare the most common reactive moieties, and provide detailed experimental protocols for the precise and efficient modification of proteins.

Introduction to Thiol-Reactive Chemistry

The selective modification of proteins is a critical tool in a wide array of scientific disciplines, from basic research to the development of targeted therapeutics like antibody-drug conjugates (ADCs).[] Among the various amino acid residues amenable to chemical modification, cysteine, with its nucleophilic thiol (sulfhydryl) group, offers a unique handle for site-specific labeling. The relatively low natural abundance of cysteine residues on protein surfaces allows for a higher degree of selectivity compared to more abundant residues like lysine.[]

Thiol-reactive chemistry leverages the high nucleophilicity of the cysteine thiol group to form stable covalent bonds with electrophilic reagents. This approach is central to numerous applications, including:

-

Fluorescent Labeling: Attaching fluorescent probes to proteins for visualization in microscopy, flow cytometry, and other imaging techniques.

-

Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[]

-

PEGylation: Modifying proteins with polyethylene (B3416737) glycol (PEG) to enhance their solubility, stability, and pharmacokinetic profiles.

-

Protein-Protein Crosslinking: Studying protein interactions and quaternary structure.

-

Immobilization: Attaching proteins to solid supports for applications such as affinity chromatography and biosensors.

This guide will focus on the most prevalent classes of thiol-reactive reagents: maleimides, iodoacetamides, and vinyl sulfones. We will explore their reaction mechanisms, kinetics, stability, and provide practical guidance for their use in the laboratory.

Core Principles of Thiol-Reactive Chemistry

The reactivity of the cysteine thiol group is highly dependent on its protonation state. The deprotonated thiolate form (S⁻) is the nucleophilic species that reacts with electrophilic reagents. The pKa of the cysteine thiol is typically around 8.3, meaning that at physiological pH (~7.4), a significant portion of the thiol groups are in the reactive thiolate form.

The general principle of thiol-reactive labeling involves the reaction of a protein containing one or more free cysteine residues with a reagent carrying a thiol-reactive group and a payload of interest (e.g., a fluorophore, drug, or biotin).

Comparison of Common Thiol-Reactive Chemistries

The choice of a thiol-reactive reagent is dictated by the specific application, considering factors such as reaction speed, specificity, and the stability of the resulting bond.

Maleimides

Maleimides are the most widely used thiol-reactive reagents due to their high specificity and rapid reaction rates at or near neutral pH.[3][4] They react with thiols via a Michael addition reaction to form a stable thioether bond.[4]

Reaction Mechanism:

Caption: Reaction of a protein thiol with a maleimide (B117702).

Specificity: At a pH range of 6.5-7.5, the reaction of maleimides with thiols is highly chemoselective.[5] At pH 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[3] However, at pH values above 7.5, reactivity towards primary amines increases.[5]

Stability of the Conjugate: The thioether bond formed is generally stable. However, the succinimide (B58015) ring can undergo hydrolysis, especially at higher pH.[3] While this ring-opening can inactivate unreacted maleimides, it can also stabilize the protein-maleimide conjugate by preventing a retro-Michael reaction, which can lead to deconjugation.[6]

Iodoacetamides

Iodoacetamides react with thiols via a nucleophilic substitution (S_N2) reaction, forming a stable thioether bond.

Reaction Mechanism:

Caption: Reaction of a protein thiol with an iodoacetamide (B48618).

Specificity: Iodoacetamides are generally less specific than maleimides and can react with other amino acid residues such as histidine and methionine, particularly at higher pH and concentrations.[7][8]

Stability of the Conjugate: The thioether bond formed is very stable and not susceptible to reversal.[7]

Vinyl Sulfones

Vinyl sulfones react with thiols via a Michael addition reaction, similar to maleimides, to form a stable thioether linkage.[9]

Reaction Mechanism:

Caption: Reaction of a protein thiol with a vinyl sulfone.

Specificity: Vinyl sulfones exhibit good specificity for thiols, particularly under mildly acidic conditions, which minimizes reactions with amines and histidines.[9]

Stability of the Conjugate: The resulting thioether bond is highly stable.[9]

Quantitative Comparison of Thiol-Reactive Probes

The following table summarizes the key quantitative parameters for the most common thiol-reactive chemistries. The reaction rates are presented as second-order rate constants, which provide a standardized measure of reactivity.

| Feature | Maleimides | Iodoacetamides | Vinyl Sulfones |

| Reaction Type | Michael Addition | Nucleophilic Substitution (S_N2) | Michael Addition |

| Optimal pH | 6.5 - 7.5[5] | 7.5 - 8.5[10] | ~7.0 - 8.0 |

| Second-Order Rate Constant (M⁻¹s⁻¹) | ~100 - 1000 (with thiols at pH 7) | ~0.6 - 107 (with cysteine, pH dependent)[7][11] | ~9.2 (for a specific vinyl sulfone derivative)[9] |

| Specificity for Thiols | High at pH 6.5 - 7.5[5] | Moderate; can react with other residues[7] | Good, especially at lower pH[9] |

| Bond Stability | Good; can be enhanced by ring hydrolysis[6] | Very High[7] | Very High[9] |

Note: The provided rate constants are approximate and can vary significantly depending on the specific reactants, solvent, and temperature.

Advanced Thiol-Reactive Strategies

Beyond simple labeling of single cysteine residues, more advanced strategies have been developed to create more homogeneous and stable protein conjugates, particularly for therapeutic applications.

Disulfide Re-bridging

In many proteins, particularly antibodies, cysteine residues exist as disulfide bonds. Disulfide re-bridging strategies involve the reduction of a native disulfide bond to yield two free thiol groups, which are then "re-bridged" by a bifunctional reagent. This approach maintains the overall protein structure and results in a more homogeneous product with a defined drug-to-antibody ratio (DAR).[4][9]

Caption: General workflow for disulfide re-bridging.

"Next-generation maleimides" (NGMs) are a class of reagents designed for disulfide re-bridging. These molecules contain two leaving groups that allow them to react with both thiols from a reduced disulfide bond.[12]

Thiol-Ene Reaction

The thiol-ene reaction is a click chemistry reaction that involves the addition of a thiol to an alkene, typically initiated by radicals or light.[13] This reaction can be highly specific and proceed under mild, biocompatible conditions, making it an attractive alternative for protein labeling.[13]

Experimental Protocols

The following are generalized protocols for labeling proteins with common thiol-reactive reagents. It is crucial to optimize these protocols for each specific protein and labeling reagent.

General Protein Labeling Workflow

Caption: A typical workflow for protein labeling.

Protocol for Labeling with a Maleimide Reagent

This protocol is a general guideline for labeling a protein with a maleimide-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Protein solution (1-10 mg/mL) in a degassed, thiol-free buffer (e.g., PBS, HEPES) at pH 7.0-7.5.[4]

-

Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Maleimide reagent stock solution (e.g., 10 mM in DMSO or DMF).

-

Quenching reagent (e.g., free cysteine or 2-mercaptoethanol).

-

Purification column (e.g., size-exclusion chromatography).

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to the desired concentration.

-

If the protein has disulfide bonds that need to be labeled, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed before adding the maleimide reagent.

-

-

Reagent Preparation:

-

Prepare the maleimide stock solution immediately before use.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution while gently stirring.[4]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching (Optional):

-

To stop the reaction, add a small excess of a quenching reagent.

-

-

Purification:

-

Remove excess, unreacted maleimide reagent and byproducts by size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry.

-

Protocol for Labeling with an Iodoacetamide Reagent

This protocol provides a general procedure for protein alkylation with an iodoacetamide reagent.

Materials:

-

Protein solution (1-10 mg/mL) in a suitable buffer at pH 7.5-8.5 (e.g., Tris, HEPES).[10]

-

Reducing agent (optional): TCEP or DTT.

-

Iodoacetamide reagent stock solution (e.g., 10 mM in DMSO or DMF), freshly prepared and protected from light.[14]

-

Quenching reagent.

-

Purification column.

Procedure:

-

Protein Preparation:

-

Prepare the protein solution in the reaction buffer.

-

If necessary, reduce disulfide bonds as described for the maleimide protocol.

-

-

Reagent Preparation:

-

Prepare the iodoacetamide stock solution immediately before use in a light-protected container.[14]

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the iodoacetamide reagent to the protein solution.

-

Incubate for 1-2 hours at room temperature in the dark.[14]

-

-

Quenching:

-

Quench the reaction with a thiol-containing reagent.

-

-

Purification:

-

Purify the labeled protein using an appropriate method.

-

-

Characterization:

-

Determine the DOL.

-

Protocol for Labeling with a Vinyl Sulfone Reagent

This protocol outlines a general method for labeling proteins with a vinyl sulfone reagent.

Materials:

-

Protein solution (1-10 mg/mL) in a buffer at pH ~7.0-8.0.

-

Reducing agent (optional).

-

Vinyl sulfone reagent stock solution (e.g., 10 mM in DMSO or DMF).

-

Quenching reagent.

-

Purification column.

Procedure:

-

Protein Preparation:

-

Prepare the protein solution and reduce disulfide bonds if necessary.

-

-

Reagent Preparation:

-

Prepare the vinyl sulfone stock solution.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the vinyl sulfone reagent to the protein solution.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Stop the reaction by adding a quenching reagent.

-

-

Purification:

-

Purify the conjugate.

-

-

Characterization:

-

Determine the DOL.

-

Conclusion

Thiol-reactive chemistry is a powerful and versatile tool for the site-specific modification of proteins. The choice between maleimides, iodoacetamides, and vinyl sulfones depends on the specific requirements of the application, with maleimides offering a good balance of reactivity and specificity. Advances in this field, such as the development of disulfide re-bridging strategies and next-generation reagents, continue to expand the possibilities for creating precisely engineered and highly functional protein conjugates for a wide range of research and therapeutic purposes. Careful optimization of reaction conditions is paramount to achieving efficient and specific labeling while maintaining the integrity and function of the target protein.

References

- 3. vectorlabs.com [vectorlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. leica-microsystems.com [leica-microsystems.com]

- 9. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. devtoolsdaily.com [devtoolsdaily.com]

- 13. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Introduction to bioconjugation techniques using maleimides

An In-depth Technical Guide to Bioconjugation Techniques Using Maleimides

For researchers, scientists, and drug development professionals, the precise and stable covalent modification of biomolecules is a fundamental requirement. Among the array of chemical tools available, bioconjugation utilizing maleimides stands out for its efficiency, high selectivity, and mild reaction conditions.[1] This technique has become a cornerstone in fields ranging from basic research to the development of advanced therapeutics like antibody-drug conjugates (ADCs).[2][3]

This technical guide provides a comprehensive overview of the core principles of maleimide-thiol chemistry, detailed experimental protocols, critical parameters for success, and strategies to overcome common challenges.

The reaction between a maleimide (B117702) and a thiol-containing molecule, such as a protein with cysteine residues, proceeds through a Michael addition mechanism.[1][4] In this reaction, the nucleophilic thiol group attacks one of the electron-deficient carbon atoms of the carbon-carbon double bond within the maleimide ring.[1] This process results in the formation of a stable, covalent thioether bond (specifically, a thiosuccinimide linkage).[4][]

The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[2][6] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, making it ideal for the specific modification of cysteine residues in the presence of other nucleophilic amino acids like lysine.[1][2]

References

Mal-Cyclohexyl-PEG3-Biotin molecular weight and formula

This guide provides core technical specifications for Mal-Cyclohexyl-PEG3-Biotin, a compound frequently utilized by researchers, scientists, and drug development professionals. The information is presented to facilitate easy access and comparison for experimental design and execution.

Core Molecular Data

The fundamental quantitative data for Mal-Cyclohexyl-PEG3-Biotin is summarized in the table below. This information is critical for calculating molarity, assessing purity, and understanding the compound's elemental composition.

| Property | Value |

| Molecular Formula | C30H47N5O8S[1][2][3][4][5] |

| Molecular Weight | 637.79 g/mol [2][3] |

| Exact Mass | 637.3145 u[2] |

| CAS Number | 2639395-45-0[1][2][3] |

Compound Structure and Functionality

Mal-Cyclohexyl-PEG3-Biotin is a PEG linker that incorporates a maleimide (B117702) group and a biotin (B1667282) moiety. The maleimide functional group is specifically reactive towards sulfhydryl (thiol) groups, forming a stable thioether bond under pH conditions of 6.5 to 7.5[2]. The biotin component allows for strong and specific binding to avidin (B1170675) and streptavidin proteins. The polyethylene (B3416737) glycol (PEG) spacer arm enhances the molecule's solubility and provides spatial separation between the conjugated molecules, which can be crucial for maintaining biological activity[2].

Experimental Considerations

While specific experimental protocols are application-dependent, the data presented here is foundational. For instance, when preparing stock solutions, the molecular weight of 637.79 g/mol should be used for accurate concentration calculations. It is important to note that batch-specific molecular weights may vary slightly due to factors like hydration[2]. For conjugation reactions, the reactivity of the maleimide group with thiols is a key procedural parameter.

Logical Relationship Diagram

The following diagram illustrates the functional components of the Mal-Cyclohexyl-PEG3-Biotin molecule and their primary interactions.

References

Methodological & Application

Protocol for Thiol-Specific Protein Biotinylation using Mal-Cyclohexyl-PEG3-Biotin

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein biotinylation is a cornerstone technique in life sciences research and drug development, enabling the specific labeling of proteins for detection, purification, and functional analysis.[1] The covalent attachment of biotin (B1667282) to a protein of interest allows for highly sensitive detection through its strong and specific interaction with streptavidin or avidin.[2] Mal-Cyclohexyl-PEG3-Biotin is a thiol-reactive biotinylation reagent that facilitates the specific labeling of cysteine residues on a protein.[3][4] This reagent features a maleimide (B117702) group that selectively reacts with sulfhydryl groups (-SH) to form a stable thioether bond, a flexible polyethylene (B3416737) glycol (PEG) spacer arm, and a terminal biotin moiety.[3][4] The PEG spacer enhances the solubility of the labeled protein and minimizes steric hindrance, ensuring efficient binding of the biotin to streptavidin.[3] This targeted approach is particularly advantageous for proteins where amine-based labeling might compromise functional sites. Applications of this technology are vast, spanning from affinity purification of protein complexes and immunoassays to drug targeting and delivery.[5]

Chemical Properties and Reaction Mechanism

Mal-Cyclohexyl-PEG3-Biotin is a molecule with a defined chemical structure and molecular weight, which is crucial for accurate molar excess calculations in labeling reactions. The maleimide group's specific reactivity towards sulfhydryl groups is most efficient within a pH range of 6.5 to 7.5.[3][4] Below this range, the reaction is slow, while at higher pH values, the maleimide group can become unstable and may react non-specifically with other nucleophiles like primary amines.

| Property | Value |

| Molecular Weight | 637.79 g/mol [3] |

| Chemical Formula | C₃₀H₄₇N₅O₈S[3] |

| Reactive Group | Maleimide |

| Target Functional Group | Sulfhydryl (-SH) on Cysteine Residues |

| Optimal pH for Reaction | 6.5 - 7.5[3][4] |

| Spacer Arm | PEG3 (Polyethylene Glycol, 3 units) |

Below is a diagram illustrating the reaction between a protein's cysteine residue and Mal-Cyclohexyl-PEG3-Biotin.

Caption: Reaction of Mal-Cyclohexyl-PEG3-Biotin with a protein's cysteine residue.

Experimental Protocols

This section provides a detailed protocol for the biotinylation of a protein with accessible cysteine residues using Mal-Cyclohexyl-PEG3-Biotin.

Materials

-

Protein of interest containing free sulfhydryl groups

-

Mal-Cyclohexyl-PEG3-Biotin

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching Reagent: L-cysteine or β-mercaptoethanol

-

Desalting column or dialysis cassette for purification

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Protocol for Protein Biotinylation

The following workflow outlines the key steps for successful protein biotinylation.

Caption: Experimental workflow for protein biotinylation.

Step-by-Step Methodology:

-

Protein Preparation:

-

Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free sulfhydryl groups, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: If using DTT, it must be removed by a desalting column prior to adding the maleimide reagent.

-

-

Biotinylation Reagent Preparation:

-

Immediately before use, prepare a 10 mM stock solution of Mal-Cyclohexyl-PEG3-Biotin in anhydrous DMF or DMSO.

-

-

Biotinylation Reaction:

-

Add a 10 to 20-fold molar excess of the Mal-Cyclohexyl-PEG3-Biotin stock solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-100 mM to react with any excess maleimide reagent. Incubate for 15 minutes at room temperature.

-

-

Purification of Biotinylated Protein:

-

Remove the excess, unreacted biotinylation reagent and quenching reagent by using a desalting column or by dialysis against the Reaction Buffer.

-

Quantification of Biotinylation

The degree of biotinylation (the number of biotin molecules per protein molecule) can be determined using various methods. A common and straightforward method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

| Assay Method | Principle |

| HABA Assay | HABA binds to avidin, producing a colorimetric signal at 500 nm. Biotin displaces HABA, causing a decrease in absorbance that is proportional to the amount of biotin in the sample. |

| Fluorescence-Based Assays | These assays utilize a fluorescently-labeled avidin. The binding of biotin quenches or enhances the fluorescence, which can be measured to determine the biotin concentration. |

| Mass Spectrometry | Mass spectrometry can be used to determine the exact mass of the biotinylated protein, allowing for a precise calculation of the number of incorporated biotin molecules. |

Data Presentation: Expected Degree of Biotinylation

The efficiency of biotinylation can be influenced by several factors, including the concentration of the protein, the molar ratio of the biotinylation reagent to the protein, and the number of accessible cysteine residues. The following table provides a hypothetical example of the expected degree of biotinylation for a model protein (e.g., Bovine Serum Albumin, which has one free cysteine residue) under specific conditions.

| Molar Ratio (Reagent:Protein) | Protein Concentration (mg/mL) | Incubation Time (hours) | Incubation Temperature (°C) | Expected Degree of Biotinylation (Biotin/Protein) |

| 10:1 | 2 | 2 | 25 | 0.6 - 0.8 |

| 20:1 | 2 | 2 | 25 | 0.8 - 1.0 |

| 20:1 | 5 | 2 | 25 | 0.9 - 1.0 |

| 20:1 | 2 | 12 | 4 | 0.8 - 1.0 |

Note: This data is illustrative. The actual degree of biotinylation should be determined experimentally for each specific protein and application.

Applications in Drug Development

The specific and stable nature of the linkage formed by Mal-Cyclohexyl-PEG3-Biotin makes it a valuable tool in various stages of drug development.

Caption: Key applications of protein biotinylation in the drug development pipeline.

-

Target Identification and Validation: Biotinylated proteins can be used as baits to pull down interacting partners from cell lysates, helping to identify novel drug targets.

-

Assay Development: Biotinylated proteins are widely used in the development of various assays such as ELISA, Western blotting, and Surface Plasmon Resonance (SPR) for screening and characterizing drug candidates.[1]

-

Drug Delivery and Targeting: The biotin-streptavidin interaction can be exploited to create targeted drug delivery systems. A biotinylated antibody, for example, can be used to deliver a streptavidin-conjugated therapeutic agent to a specific cell type.

-

Pharmacokinetic Studies: Biotinylated drugs or therapeutic proteins can be easily tracked and quantified in biological samples, aiding in the study of their absorption, distribution, metabolism, and excretion (ADME).

References

- 1. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mal-Cyclohexyl-PEG3-Biotin, 2639395-45-0 | BroadPharm [broadpharm.com]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Labeling Cysteine Residues with Mal-Cyclohexyl-PEG3-Biotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein, is a cornerstone technique in life sciences research.[1] The high-affinity interaction between biotin and avidin (B1170675) or streptavidin (K_D = 10⁻¹⁴ to 10⁻¹⁵ M) allows for sensitive detection and robust purification of labeled molecules.[1][2][3] Mal-Cyclohexyl-PEG3-Biotin is a specialized reagent designed for the specific biotinylation of cysteine residues in proteins, peptides, and other biomolecules.[4][5]

This reagent features three key components:

-

A maleimide (B117702) group that specifically and covalently reacts with the sulfhydryl (thiol) group of cysteine residues.[][7][8]

-

A biotin moiety for detection or purification via avidin or streptavidin-based systems.[9][10]

-

A hydrophilic polyethylene glycol (PEG3) spacer arm that increases the solubility of the conjugate and extends the biotin moiety, enhancing its accessibility for binding to avidin or streptavidin.[4][5][11]

These application notes provide a detailed protocol for the successful labeling of cysteine residues using Mal-Cyclohexyl-PEG3-Biotin.

Principle of the Method: The Thiol-Maleimide Reaction

The labeling chemistry is based on the Michael addition reaction between the maleimide group and the sulfhydryl group of a cysteine residue.[12] In this reaction, the nucleophilic thiol group attacks the carbon-carbon double bond of the maleimide ring. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[7][8][13] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity for cysteine residues.[7][14] The result is a stable, covalent thioether bond.[][8][12]

Recommended Reaction Parameters

The efficiency of the labeling reaction depends on several factors, including pH, temperature, and the molar ratio of the labeling reagent to the protein. The following table summarizes the recommended starting conditions for the biotinylation reaction.

| Parameter | Recommended Range | Notes |

| pH | 6.5 - 7.5 | Optimal for thiol-specific reaction. Above pH 7.5, reactivity with primary amines can occur.[7][8][15] |

| Buffer Composition | Phosphate, HEPES, MOPS | Must be free of thiols (e.g., DTT, β-mercaptoethanol) and primary amines (e.g., Tris).[7][15][16] |

| Molar Ratio (Reagent:Protein) | 10:1 to 20:1 | A molar excess of the maleimide reagent ensures efficient labeling. Optimization may be required.[16] |

| Incubation Temperature | 4°C to 25°C (Room Temp) | Room temperature is suitable for most proteins. 4°C can be used for sensitive proteins.[13][16] |